![molecular formula C14H15NO3 B2449651 N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide CAS No. 1257552-27-4](/img/structure/B2449651.png)
N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The chemical structure of benzofuran is composed of fused benzene and furan rings .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One approach involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Molecular Structure Analysis
The molecular structure of benzofuran is composed of fused benzene and furan rings . The versatility and unique physicochemical properties of benzofuran make it an important basis for medicinal chemistry .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Scientific Research Applications
Inhibitory Activities in Biological Systems
A significant application of benzofuran carboxamide derivatives, like N-((1-(hydroxymethyl)cyclopropyl)methyl)benzofuran-2-carboxamide, is their role as enzyme inhibitors. For instance, some benzofuran hydroxamic acids have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities, demonstrating potent inhibition of this enzyme, which is crucial in inflammatory and allergic processes (Ohemeng et al., 1994).
Synthesis and Analgesic Properties
The synthesis of benzofuran-2-carboxamides, which are of biological and medicinal significance, has been explored using microwave-assisted one-pot parallel approaches. These compounds have been characterized and assayed for in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities (Xie et al., 2014).
Prodrug Forms for Amides
The chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives of benzamide, serving as models for the carboxamide group, have been studied. This research is vital for assessing their suitability as prodrug forms for amide groups occurring in various drug substances and bioactive peptides (Kahns & Bundgaard, 1991).
Synthesis Methodologies
Advanced synthesis methods for substituted benzofuran-2-carboxamides have been developed. A notable example is the microwave-assisted multicomponent protocol, demonstrating efficacy on a range of commercially available amines and other components, crucial in drug discovery for identifying biologically active compounds (Vincetti et al., 2016).
Anticancer and Anti-Biofilm Activity
New 2-(het)arylpyrrolidine-1-carboxamides, which include benzofuran-2-carboxamide derivatives, have been synthesized and tested for their anti-cancer activities in vitro and in vivo. Some compounds exhibited significant efficacy, comparable to or exceeding reference drugs like tamoxifen. Additionally, derivatives with a benzofuroxan moiety have shown promising results in suppressing bacterial biofilm growth (Smolobochkin et al., 2019).
Neuroprotective and Antioxidant Effects
Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Certain derivatives showed considerable protection against excitotoxic neuronal cell damage and had ROS scavenging properties, indicating potential use in treating neurodegenerative disorders (Cho et al., 2015).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on developing novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-9-14(5-6-14)8-15-13(17)12-7-10-3-1-2-4-11(10)18-12/h1-4,7,16H,5-6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBBRKMRSBVXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=CC=CC=C3O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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